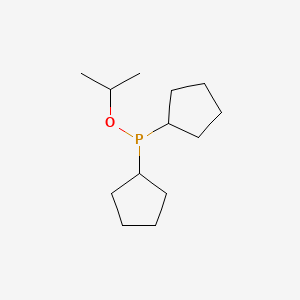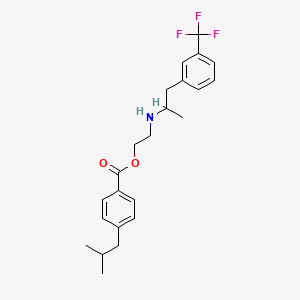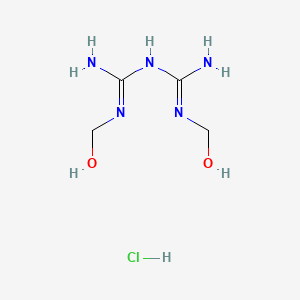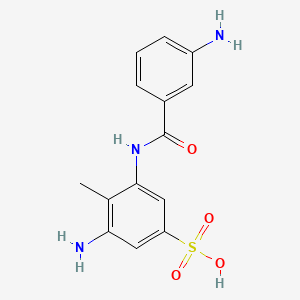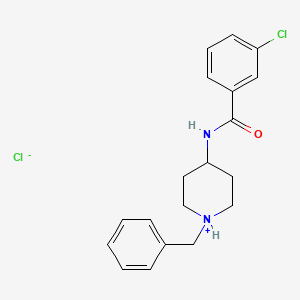
3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzamide core substituted with a 3-chloro group and a piperidinyl moiety, making it a valuable molecule in various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride typically involves the reaction of 3-chlorobenzoyl chloride with N-(1-(phenylmethyl)-4-piperidinyl)amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the aromatic ring or the piperidinyl moiety.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core.
Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
3-Chloro-N-(1-phenylethyl)benzamide: Shares a similar benzamide core but with different substituents.
N-(1-(phenylmethyl)-4-piperidinyl)benzamide: Lacks the chloro group, affecting its reactivity and applications.
Uniqueness: 3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is unique due to the presence of both the chloro and piperidinyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
63639-51-0 |
|---|---|
Formule moléculaire |
C19H22Cl2N2O |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
N-(1-benzylpiperidin-1-ium-4-yl)-3-chlorobenzamide;chloride |
InChI |
InChI=1S/C19H21ClN2O.ClH/c20-17-8-4-7-16(13-17)19(23)21-18-9-11-22(12-10-18)14-15-5-2-1-3-6-15;/h1-8,13,18H,9-12,14H2,(H,21,23);1H |
Clé InChI |
IABBOZALWVRPDY-UHFFFAOYSA-N |
SMILES canonique |
C1C[NH+](CCC1NC(=O)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



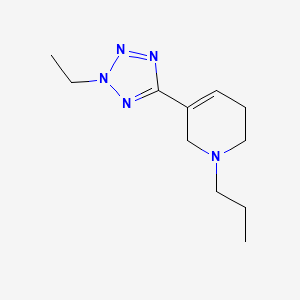
![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
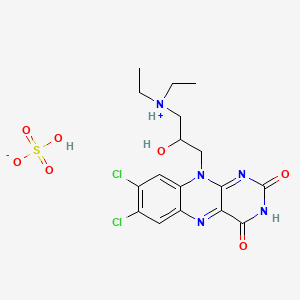
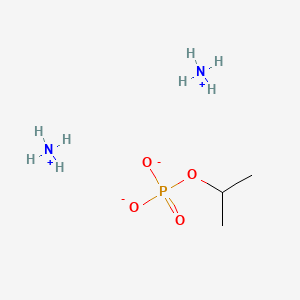
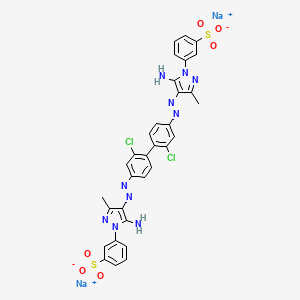
![6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide](/img/structure/B13779716.png)
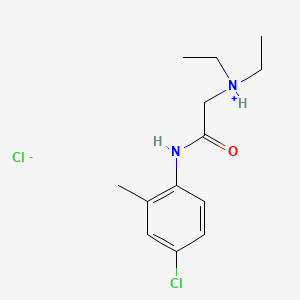
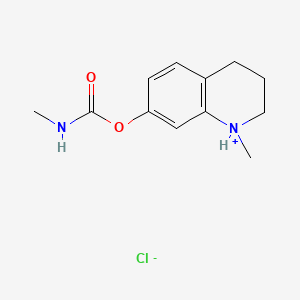
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
